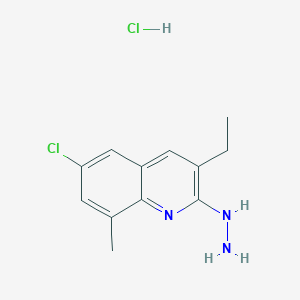

6-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride

Description

6-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride (CAS: 1170624-63-1) is a quinoline derivative with a chloro group at position 6, an ethyl group at position 3, a hydrazino group at position 2, and a methyl group at position 8. It is primarily used in industrial and scientific research applications .

Properties

CAS No. |

1170624-63-1 |

|---|---|

Molecular Formula |

C12H15Cl2N3 |

Molecular Weight |

272.17 g/mol |

IUPAC Name |

(6-chloro-3-ethyl-8-methylquinolin-2-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C12H14ClN3.ClH/c1-3-8-5-9-6-10(13)4-7(2)11(9)15-12(8)16-14;/h4-6H,3,14H2,1-2H3,(H,15,16);1H |

InChI Key |

IXLNWJROCFZLKX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C2C(=CC(=CC2=C1)Cl)C)NN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride typically involves the reaction of 6-chloro-3-ethyl-8-methylquinoline with hydrazine under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazino derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with strict control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the hydrazino group to an amino group.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

6-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Quinoline derivatives exhibit diverse biological and chemical properties depending on substituent positions and functional groups. Below is a detailed comparison of the target compound with analogous molecules:

Structural and Functional Group Variations

6-Chloro-4-hydrazino-8-methylquinoline hydrochloride (CAS: 1172722-59-6) Substituents: Cl (6), hydrazino (4), Me (8). Key Differences: The hydrazino group is at position 4 instead of 2.

2-Chloro-8-methylquinoline-3-carboxaldehyde (CAS: 73568-26-0) Substituents: Cl (2), Me (8), carboxaldehyde (3). Key Differences: A carboxaldehyde replaces the hydrazino group. Implications: The aldehyde group enhances electrophilicity, making it reactive in condensation reactions. Its higher melting point (138–141°C) suggests stronger intermolecular forces compared to hydrazino derivatives .

6-Chloro-8-methoxyquinoline (CAS: 1355066-78-2) Substituents: Cl (6), methoxy (8). Key Differences: Methoxy at position 8 instead of methyl. Implications: The methoxy group’s electron-donating nature may improve solubility in polar solvents and modulate pharmacokinetic properties in drug development .

6,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride (CAS: 52392-53-7) Substituents: Cl (6), Et (3), hydrazino (2), Me (8). Key Differences: Additional methyl at position 5. Implications: Increased steric bulk may influence crystal packing or hinder interactions in enzyme-binding pockets .

Biological Activity

6-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride is a chemical compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound belongs to the quinoline family, which is known for various pharmacological properties, including anticancer, antibacterial, and antiviral activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 237.73 g/mol. The presence of the hydrazine functional group and chlorine substituent enhances its solubility and reactivity, making it suitable for various biochemical applications.

Antimicrobial Properties

Research indicates that derivatives of quinoline, including this compound, exhibit notable antimicrobial activity. A study highlighted the effectiveness of related compounds against various pathogenic strains, demonstrating inhibition zones comparable to standard antibiotics .

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 22 |

| Standard Drug | Pseudomonas aeruginosa | 24 |

| Related Quinoline Derivative | Klebsiella pneumonia | 25 |

| Standard Drug | Klebsiella pneumonia | 27 |

Anticancer Activity

The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. Its mechanism may involve the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Studies have demonstrated that quinoline derivatives can effectively inhibit tumor growth in vitro and in vivo models .

Antitubercular Activity

Recent findings suggest that quinoline derivatives, including those similar to this compound, possess rapid bactericidal activity against Mycobacterium tuberculosis. The activity is enhanced by the presence of copper ions, indicating a potential pathway for developing new antitubercular agents .

The biological mechanisms underlying the activity of this compound are still under investigation. However, it is believed that its interactions with metal ions and the subsequent generation of ROS play critical roles in its antimicrobial and anticancer effects. This hypothesis is supported by studies showing that the presence of copper significantly enhances the efficacy of quinoline derivatives against bacterial infections .

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study on various quinoline derivatives revealed that modifications at specific positions on the quinoline ring can significantly alter their biological activity. For instance, compounds with electron-withdrawing groups showed increased potency against bacterial strains.

- Anticancer Mechanisms : In vitro studies indicated that certain derivatives induced apoptosis in cancer cells through ROS generation. The compounds were tested against several cancer cell lines, showing varying degrees of cytotoxicity depending on their structural modifications.

- Antitubercular Studies : A recent investigation into the antitubercular properties of quinoline analogs revealed that certain derivatives had minimum inhibitory concentrations (MICs) below 5 μM against M. tuberculosis, highlighting their potential as new therapeutic options for tuberculosis treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.